

Technical Guide: Synthesis Pathways for 4-Aminophenyl Azetidinol

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Compound of Interest

Compound Name: 1-(4-aminophenyl)-3-methyl-3-Azetidinol
CAS No.: 344405-83-0
Cat. No.: B3261534

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Executive Summary & Target Identity

Target Molecule: 1-(4-aminophenyl)azetid-3-ol CAS Registry Number: 344405-82-9 Molecular Formula: C

H

N

O Significance: This scaffold serves as a critical pharmacophore in the development of S1P1 receptor modulators, tyrosine kinase inhibitors (e.g., Syk, LRRK2), and next-generation antibiotics. The 4-membered azetidine ring provides a rigid vector that positions the hydroxyl and aniline groups in a specific spatial orientation, distinct from flexible piperidine or pyrrolidine analogues.

This guide details two primary synthesis pathways:

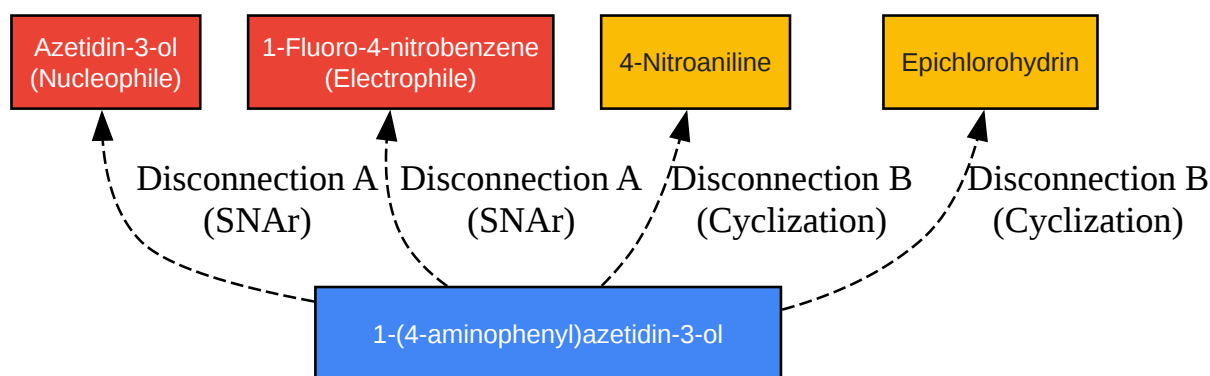
- The Convergent "Pharma" Route (S_NAr): High fidelity, scalable, and preferred for medicinal chemistry due to regiocontrol.

- The Divergent "Industrial" Route (Epoxide Ring-Opening): Atom-economical but technically demanding due to polymerization risks.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The retrosynthetic analysis reveals two distinct approaches:

- Disconnection A (C-N Bond Formation): Breaking the bond between the azetidine nitrogen and the phenyl ring. This implies a coupling reaction between a pre-formed azetidin-3-ol and an activated benzene derivative.
- Disconnection B (Ring Closure): Breaking the azetidine ring itself. This implies forming the 4-membered ring de novo from a linear precursor (epichlorohydrin) and an aniline derivative.



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Figure 1: Retrosynthetic disconnection strategies for 1-(4-aminophenyl)azetidin-3-ol.

Pathway 1: The Convergent SNAr Route (Recommended)

This pathway is the industry standard for producing high-purity material (gram to kilogram scale). It relies on Nucleophilic Aromatic Substitution (SNAr) followed by reduction. It avoids the oligomerization side-reactions common in direct epoxide handling.

Phase 1: Nucleophilic Aromatic Substitution

Objective: Couple azetidin-3-ol with a nitrobenzene precursor. Mechanism: The secondary amine of azetidin-3-ol acts as the nucleophile, displacing the fluoride ion on the nitrobenzene ring. The nitro group acts as an electron-withdrawing group (EWG) to activate the ring.

Reaction Scheme:

Parameter	Specification	Causality / Rationale
Substrate	Azetidin-3-ol HCl	The HCl salt is stable and non-hygroscopic compared to the free base.
Electrophile	1-Fluoro-4-nitrobenzene	Fluorine is the preferred leaving group for S _N Ar due to high electronegativity stabilizing the Meisenheimer complex.
Base	K CO (2.5 eq)	Neutralizes the HCl salt and scavenges the HF byproduct.
Solvent	DMSO or DMF	Polar aprotic solvents stabilize the charged transition state.
Temp	80°C	Sufficient thermal energy to overcome the activation barrier without degrading the strained azetidine ring.

Phase 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline. Mechanism: Catalytic hydrogenation or dissolved metal reduction.

Reaction Scheme:

Detailed Protocol (Self-Validating)

Step 1: Coupling

- Charge: To a reaction vessel, add Azetidin-3-ol HCl (10.0 g, 91 mmol) and Potassium Carbonate (31.5 g, 228 mmol).
- Solvent: Add DMSO (100 mL). Stir for 15 minutes to ensure partial dissolution/suspension.
- Addition: Add 1-Fluoro-4-nitrobenzene (12.9 g, 91 mmol) dropwise to control exotherm.
- Reaction: Heat to 80°C for 4–6 hours.
 - Validation Point: Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2] The starting nitrobenzene peak should disappear.
- Workup: Cool to room temperature. Pour into ice water (500 mL). The product, 1-(4-nitrophenyl)azetidin-3-ol, typically precipitates as a yellow solid. Filter, wash with water, and dry.
 - Yield Target: >85%.[1][3]

Step 2: Hydrogenation

- Charge: Dissolve the nitro-intermediate (10.0 g) in Methanol (150 mL).
- Catalyst: Add 10% Pd/C (1.0 g, 50% wet).
- Reduction: Hydrogenate at 30–50 psi H
at room temperature for 2–4 hours.
 - Validation Point: Solution turns from yellow to colorless. LC-MS should show M+H = 165.2.
- Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo.
- Purification: Recrystallize from Ethanol/Heptane if necessary.

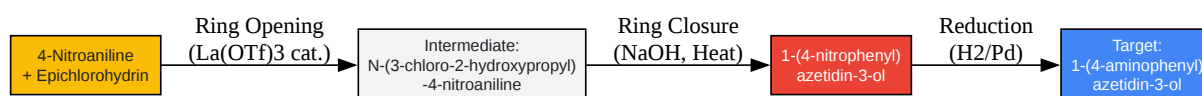
Pathway 2: The Direct Cyclization Route (Atom Economy)

This route constructs the ring directly from epichlorohydrin and 4-nitroaniline. While fewer steps, it is chemically sensitive. The aniline nitrogen attacks the epoxide, followed by an intramolecular displacement of the chloride.

Challenges:

- Regioselectivity: The amine can attack the epoxide (desired) or the chloride (undesired).
- Polymerization: Epichlorohydrin can polymerize under strong basic conditions.
- Nucleophilicity: 4-nitroaniline is a weak nucleophile; the reaction often requires Lewis Acid catalysis (e.g., La(OTf)

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Figure 2: Direct cyclization workflow using Lewis Acid catalysis.

Protocol Summary:

- Ring Opening: Reflux 4-nitroaniline and epichlorohydrin in ethanol with catalytic Lanthanum Triflate (La(OTf)₃) or simply heat (slow).
- Cyclization: Treat the resulting chlorohydrin intermediate with aqueous NaOH at 60°C.
- Critical Control: The cyclization must be monitored closely. Prolonged exposure to NaOH will hydrolyze the strained azetidine ring.

Analytical Reference Data

When characterizing the final product, the following spectroscopic signatures are diagnostic.

Technique	Diagnostic Signal	Interpretation
1H NMR (DMSO-d6)	6.3–6.5 ppm (d, 2H)	Protons ortho to the amine group (shielded).
1H NMR (DMSO-d6)	4.4–4.6 ppm (m, 1H)	Methine proton at the C3 position of the azetidine ring.
1H NMR (DMSO-d6)	3.4 and 3.9 ppm (t)	Azetidine ring methylene protons (distinct roofing effect).
		Confirms molecular weight of C
LC-MS	m/z = 165.1 [M+H] ⁺	H N O.
Appearance	Off-white to pale brown solid	Oxidation of the aniline moiety can cause darkening over time.

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